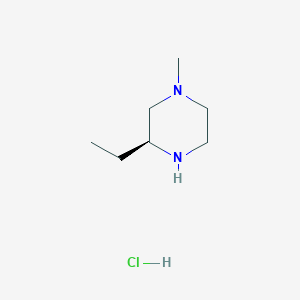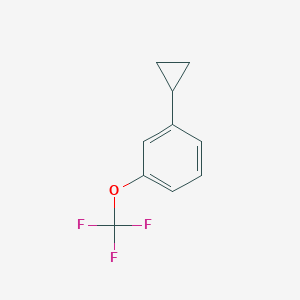![molecular formula C12H14O3S B11718388 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol CAS No. 2006278-32-4](/img/structure/B11718388.png)
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is an organic compound characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a pentynol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(methylsulfonyl)phenylacetylene.
Addition Reaction: The phenylacetylene undergoes an addition reaction with a suitable alcohol, such as 2-butyne-1,4-diol, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, which have anti-inflammatory properties.
Biological Studies: The compound is evaluated for its antimicrobial and anti-inflammatory activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol involves its interaction with molecular targets such as cyclooxygenase enzymes. The compound inhibits the activity of COX-2, reducing the production of pro-inflammatory mediators . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also exhibit COX-2 inhibitory activity and have been studied for their antimicrobial and anti-inflammatory properties.
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: These compounds are selective COX-2 inhibitors with potential therapeutic applications.
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol is unique due to its specific structural features, which allow it to interact effectively with COX-2 enzymes. Its pentynol moiety provides additional sites for chemical modification, enabling the synthesis of a wide range of derivatives with diverse biological activities.
Properties
CAS No. |
2006278-32-4 |
|---|---|
Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
2-(4-methylsulfonylphenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C12H14O3S/c1-4-9-12(2,13)10-5-7-11(8-6-10)16(3,14)15/h1,5-8,13H,9H2,2-3H3 |
InChI Key |
VLDFQLHGXMMULR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=C(C=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Piperazin-1-yl)pyrimidin-5-yl]ethan-1-one hydrochloride](/img/structure/B11718310.png)


![[(1R,5R)-bicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B11718317.png)

![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)

![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)






